2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a chemical compound with the molecular formula C10H11F3O2 and a molecular weight of 220.2 g/mol. This compound is characterized by its bicyclic structure, which includes a trifluoromethyl group and a carboxylic acid functional group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes, particularly those requiring fluorinated intermediates
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a different bicyclic framework, leading to variations in stability and reactivity.
2-(Trifluoromethyl)cyclohexane-1-carboxylic acid: A monocyclic analog with different steric and electronic properties.
The uniqueness of this compound lies in its specific bicyclic structure combined with the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h1,3,6-7H,2,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPMZGSTBCJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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